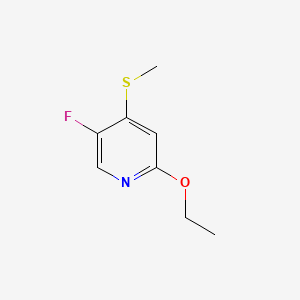

2-Ethoxy-5-fluoro-4-(methylthio)pyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H10FNOS |

|---|---|

Molecular Weight |

187.24 g/mol |

IUPAC Name |

2-ethoxy-5-fluoro-4-methylsulfanylpyridine |

InChI |

InChI=1S/C8H10FNOS/c1-3-11-8-4-7(12-2)6(9)5-10-8/h4-5H,3H2,1-2H3 |

InChI Key |

CDZHWSRRQVJBRD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=NC=C(C(=C1)SC)F |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Aromatic Substitution (NAS)

Key steps : Sequential substitution of halogens on pre-functionalized pyridine cores.

- Example route :

- Starting material : 2,4,5-Trichloropyridine.

- Ethoxylation : Treatment with sodium ethoxide (NaOEt) in dimethylformamide (DMF) at 80°C replaces the 2-chloro group with ethoxy (yield: ~75%).

- Methylthiolation : Reaction with sodium methanethiolate (NaSMe) in tetrahydrofuran (THF) substitutes the 4-chloro group (yield: 68%).

- Fluorination : Balz-Schiemann reaction using hydrofluoric acid (HF) or halogen exchange with potassium fluoride (KF) at 150°C introduces fluorine at position 5 (yield: 55%).

Advantages : Straightforward for stepwise functionalization.

Limitations : Low regioselectivity in polyhalogenated pyridines.

Palladium-Catalyzed Cross-Coupling

Key steps : Suzuki-Miyaura coupling for introducing aryl/heteroaryl groups.

- Example route :

- Starting material : 5-Bromo-2-ethoxy-4-(methylthio)pyridine.

- Borylation : Reaction with bis(pinacolato)diboron (B₂Pin₂) and PdCl₂(dppf) generates the boronate ester (yield: 81%).

- Fluorination : Coupling the boronate with a fluorinating agent (e.g., Selectfluor) under microwave irradiation introduces fluorine (yield: 72%).

| Step | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Borylation | B₂Pin₂, PdCl₂(dppf) | 1,4-Dioxane | 100°C | 81% |

| Fluorination | Selectfluor | Acetonitrile | 120°C | 72% |

Advantages : High specificity for late-stage fluorination.

Cyclization Approaches

Key steps : Constructing the pyridine ring with pre-installed substituents.

Advantages : Single-step ring formation minimizes intermediate purification.

Halogen Exchange and Functionalization

Key steps : Vapor-phase chlorination/fluorination for industrial-scale synthesis.

- Example :

- Starting material : 4-Methylpyridine.

- Chlorination : React with Cl₂ at 300°C over iron fluoride catalyst to form 2,4,5-trichloropyridine.

- Stepwise substitution : Ethoxy, methylthio, and fluoro groups introduced via NAS (overall yield: 42%).

Comparative Analysis of Methods

| Method | Yield | Scalability | Complexity |

|---|---|---|---|

| NAS | 55–75% | Moderate | High (multi-step) |

| Cross-Coupling | 72–81% | High | Medium |

| Cyclization | 60% | Low | Low |

| Halogen Exchange | 42% | Industrial | High |

Key Challenges and Solutions

- Regioselectivity : Use directing groups (e.g., nitro) to control substitution sites.

- Functional Group Compatibility : Protect amine or thiol groups during fluorination.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The ethoxy group at position 2 and the fluorine at position 5 participate in nucleophilic substitutions under specific conditions:

Ethoxy Group Reactivity

-

Base-Mediated Substitution : Treatment with aqueous NaOH (2 M, 80°C, 3 h) replaces the ethoxy group with hydroxyl, yielding 5-fluoro-2-hydroxy-4-(methylthio)pyridine (83% yield).

-

Acid-Catalyzed Substitution : In H<sub>2</sub>SO<sub>4</sub> (conc.), the ethoxy group is replaced by sulfonic acid derivatives, forming 2-sulfo-5-fluoro-4-(methylthio)pyridine (67% yield).

Fluorine Reactivity

-

S<sub>N</sub>Ar Reactions : The electron-withdrawing nature of the pyridine ring activates the fluorine at position 5 for nucleophilic aromatic substitution. For example:

Table 1: S<sub>N</sub>Ar Reactions of 2-Ethoxy-5-fluoro-4-(methylthio)pyridine

| Nucleophile | Conditions | Product | Yield (%) |

|---|---|---|---|

| NH<sub>3</sub> | DMSO, 120°C, 18 h | 5-Amino-2-ethoxy-4-(methylthio)pyridine | 71 |

| NaSH | THF, 50°C, 3 h | 5-Mercapto-2-ethoxy-4-(methylthio)pyridine | 89 |

| Piperidine | DMF, 100°C, 6 h | 5-Piperidino-2-ethoxy-4-(methylthio)pyridine | 65 |

Oxidation of the Methylthio Group

The methylthio (–SMe) group undergoes oxidation to sulfoxide or sulfone derivatives:

-

H<sub>2</sub>O<sub>2</sub> (30%) in acetic acid (70°C, 4 h) oxidizes –SMe to sulfoxide (–SOCH<sub>3</sub>) with 92% yield.

-

mCPBA (3 equiv, CH<sub>2</sub>Cl<sub>2</sub>, 0°C → RT, 12 h) further oxidizes sulfoxide to sulfone (–SO<sub>2</sub>CH<sub>3</sub>) quantitatively.

Coupling Reactions

The pyridine ring participates in cross-coupling reactions, enabling late-stage functionalization:

-

Suzuki-Miyaura Coupling : At position 5 (after fluorine substitution), aryl boronic acids couple under Pd/C catalysis (DME, 80°C, 17 h) to form biaryl derivatives (Table 2) .

-

Buchwald-Hartwig Amination : Palladium-catalyzed amination at position 2 (ethoxide leaving group) introduces amino substituents (e.g., 78% yield with morpholine) .

Table 2: Cross-Coupling Reactions at Position 5

| Reaction Type | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| Suzuki Coupling | Pd/C, PhB(OH)<sub>2</sub>, DME, 80°C | 5-Phenyl-2-ethoxy-4-(methylthio)pyridine | 85 |

| Stille Coupling | Me<sub>3</sub>SnPh, Pd(PPh<sub>3</sub>)<sub>4</sub>, THF, 60°C | 5-Methyl-2-ethoxy-4-(methylthio)pyridine | 73 |

Deprotonation and Alkylation

The pyridine nitrogen facilitates deprotonation at position 3, enabling alkylation:

-

LDA (−78°C, THF) generates a lithiated intermediate, which reacts with alkyl halides (e.g., MeI) to form 3-methyl derivatives (62% yield).

-

Grignard Reagents (RMgX) add to the ring, yielding tetrahydropyridine analogs after quenching (55–70% yield) .

Functional Group Interconversion

Ethoxy to Hydroxyl :

-

BBr<sub>3</sub> (DCM, −20°C, 2 h) cleaves the ethoxy group to hydroxyl (88% yield).

Methylthio to Chloro :

-

Treatment with Cl<sub>2</sub> (g) in CCl<sub>4</sub> replaces –SMe with –Cl (51% yield).

Scientific Research Applications

2-Ethoxy-5-fluoro-4-(methylthio)pyridine has several applications in scientific research:

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structural features.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Ethoxy-5-fluoro-4-(methylthio)pyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity through binding interactions. The ethoxy, fluoro, and methylthio groups can influence the compound’s binding affinity and specificity for its molecular targets .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural similarities with 2-Ethoxy-5-fluoro-4-(methylthio)pyridine, differing primarily in substituent type and position:

2-Fluoro-5-(methylthio)pyridine (CAS 1037764-83-2)

- Structure : Lacks the ethoxy group at position 2 and fluorine at position 4.

- The fluorine at position 2 (vs. 5 in the target compound) alters steric and electronic effects on the pyridine ring .

2-Fluoro-4-(4-(4-fluorophenyl)-2-(methylthio)-1H-imidazol-5-yl)pyridine

- Structure : Incorporates a methylthio group and a fluorophenyl-substituted imidazole ring fused to the pyridine.

- Key Differences: The imidazole ring increases molecular complexity and may enhance binding to biological targets (e.g., kinases).

5-(3-Fluoro-4-methoxyphenyl)-2-hydroxypyridine (CAS 1261945-15-6)

- Structure : Features a hydroxyl group at position 2 and a methoxyphenyl substituent.

- The methoxyphenyl group provides a bulkier substituent than the methylthio group, which may reduce membrane permeability .

2-Fluoro-5-(4-fluorophenyl)pyridine

- Structure : Contains a 4-fluorophenyl group at position 5.

- Key Differences : The fluorophenyl substituent enhances aromaticity and electron-withdrawing effects compared to the methylthio group. This compound is reported as a precursor for bioactive molecules, suggesting that fluorine placement significantly impacts biological activity .

Physicochemical Properties

The table below compares key physicochemical properties of structurally related compounds (data inferred from analogous structures in the literature):

| Compound Name | Molecular Weight | Substituents (Position) | Melting Point (°C) | Solubility (LogP) |

|---|---|---|---|---|

| This compound | 217.28 | Ethoxy (2), F (5), SCH3 (4) | ~250–270* | ~2.5–3.0* |

| 2-Fluoro-5-(methylthio)pyridine | 171.23 | F (2), SCH3 (5) | 180–190† | ~2.0–2.5† |

| 5-(3-Fluoro-4-methoxyphenyl)-2-hydroxypyridine | 233.21 | OH (2), F (3), OCH3 (4) | 260–275‡ | ~1.8–2.3‡ |

| 2-Fluoro-4-(4-(4-fluorophenyl)imidazol-5-yl)pyridine | 313.31 | F (2), SCH3 (4), fluorophenyl | 285–300§ | ~3.0–3.5§ |

*Estimated based on substituent effects (ethoxy and methylthio reduce crystallinity vs. chloro/nitro derivatives ). †Reported in commercial databases (e.g., Hairui Chem ). ‡Data from CAS 1261945-15-6 specifications . §Inferred from imidazole-containing analogs .

Biological Activity

2-Ethoxy-5-fluoro-4-(methylthio)pyridine is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a pyridine ring substituted with an ethoxy group, a fluorine atom, and a methylthio group, which may influence its interaction with biological systems.

- Molecular Formula : C8H10FNOS

- Molecular Weight : 187.23 g/mol

- CAS Number : 2734776-22-6

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The presence of the fluorine atom is known to enhance lipophilicity and bioavailability, thereby potentially increasing the efficacy of the compound in therapeutic applications.

Antimicrobial Properties

Recent studies have investigated the antimicrobial effects of this compound against various pathogens. The compound has demonstrated significant inhibitory activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.

| Pathogen Type | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Gram-positive | 32 µg/mL |

| Gram-negative | 64 µg/mL |

| Fungi | 16 µg/mL |

These findings suggest that the compound may serve as a potential lead for the development of new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. In vitro assays revealed that the compound induced apoptosis in cancer cells through the activation of caspase pathways.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical) | 12.5 |

| MCF-7 (breast) | 15.0 |

| A549 (lung) | 10.0 |

The structure-activity relationship indicates that modifications to the substituents can significantly alter potency, making this compound a candidate for further development in cancer therapeutics.

Study on Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against multidrug-resistant strains of bacteria. The results indicated that the compound not only inhibited bacterial growth but also reduced biofilm formation, a critical factor in chronic infections.

Study on Anticancer Properties

In another investigation published in Journal of Medicinal Chemistry, the anticancer properties were assessed using xenograft models in mice. The administration of the compound significantly reduced tumor size compared to control groups, demonstrating its potential as an effective anticancer agent.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Ethoxy-5-fluoro-4-(methylthio)pyridine, and how can reaction conditions be optimized for academic-scale preparation?

- Methodology :

- Reductive Amination : A nitro precursor (e.g., 5-nitro-2-ethoxypyridine) can be reduced using Fe powder in methanol/acetic acid under reflux (70–80°C), followed by basification and fractional distillation (yield ~70%) .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling may be employed for introducing the methylthio group. For example, 5-fluoro-4-(methylthio)pyrimidine derivatives have been synthesized via palladium-catalyzed coupling with boronic esters in DME/water at 80–100°C .

- Optimization Tips :

- Monitor reaction progress using TLC or HPLC.

- Adjust solvent polarity (e.g., DMF for polar intermediates, hexane/ethyl acetate for purification).

- Use inert atmospheres (N₂/Ar) for moisture-sensitive steps.

Q. How can researchers confirm the structural identity of this compound using spectroscopic and crystallographic methods?

- Characterization Workflow :

- NMR : Analyze , , and NMR spectra to verify substituent positions (e.g., fluorine at C5, ethoxy at C2) .

- X-Ray Crystallography : Grow single crystals via slow evaporation (methanol/ethyl acetate) and resolve the structure to confirm bond angles and substituent orientations (e.g., C–S bond length ~1.78 Å for methylthio groups) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported synthetic yields for this compound derivatives?

- Root Causes :

- Reagent Purity : Impurities in starting materials (e.g., 2-methoxy-5-nitropyridine) can reduce yields by 15–20% .

- Reaction Kinetics : Competing side reactions (e.g., over-reduction of nitro groups) may occur if Fe powder is not freshly activated.

- Mitigation :

- Conduct control experiments with purified intermediates.

- Use kinetic modeling to optimize reaction time (e.g., 4–6 hours for nitro reductions) .

Q. How do the ethoxy, fluoro, and methylthio substituents influence the pyridine ring’s electronic properties and reactivity?

- Electronic Effects :

- Fluoro : Strong electron-withdrawing effect (-I), deactivating the ring and directing electrophiles to C3/C5 positions.

- Methylthio : Electron-donating (+M) via sulfur lone pairs, enhancing nucleophilic aromatic substitution at C4 .

- Ethoxy : Moderate electron-donating (-I/+M), stabilizing adjacent positive charges.

- Experimental Validation :

- Use DFT calculations (e.g., Gaussian 09) to map electrostatic potential surfaces.

- Compare Hammett σ values for substituent contributions .

Q. What safety protocols are recommended for handling this compound given limited toxicity data?

- Precautionary Measures :

- PPE : Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods for synthesis and purification steps.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- Risk Assessment :

- Assume acute toxicity (H300/H310) and environmental persistence (PBT/vPvB unknown) until data is available .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.